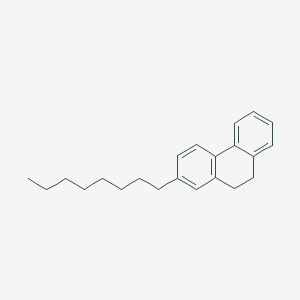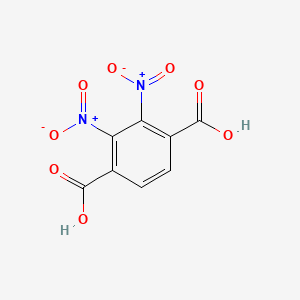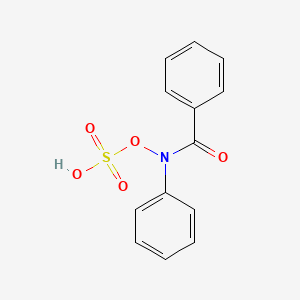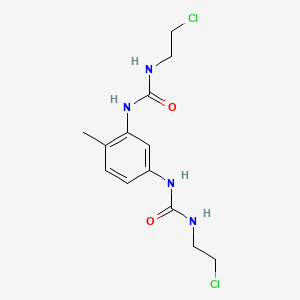![molecular formula C16H30Si2 B14618497 [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) CAS No. 59877-35-9](/img/structure/B14618497.png)
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is an organic compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its chemical stability and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-5-(propan-2-yl)-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene+2(Trimethylsilyl chloride)→[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Formation of silyl ethers or other substituted derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
Chemistry
In chemistry, [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for material science.
作用机制
The mechanism by which [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and the creation of complex molecular architectures.
相似化合物的比较
Similar Compounds
Tetramethylsilane (TMS): A simpler compound with similar trimethylsilyl groups but lacking the aromatic ring.
Hexamethyldisilane: Contains two silicon atoms bonded to trimethylsilyl groups, used in similar applications.
Trimethylsilyl Chloride: A reagent used in the synthesis of silyl ethers and other organosilicon compounds.
Uniqueness
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is unique due to its combination of aromatic and aliphatic features, along with the presence of multiple trimethylsilyl groups. This structural complexity provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
59877-35-9 |
|---|---|
分子式 |
C16H30Si2 |
分子量 |
278.58 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-5-propan-2-yl-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C16H30Si2/c1-12(2)14-11-15(17(4,5)6)13(3)10-16(14)18(7,8)9/h10-12H,1-9H3 |
InChI 键 |
QAXJBNPPLDBGPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



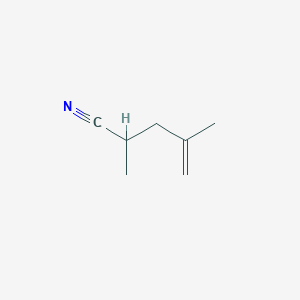
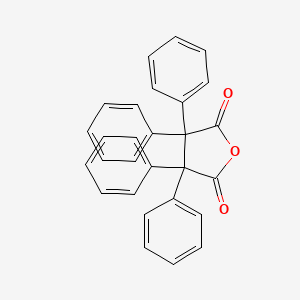
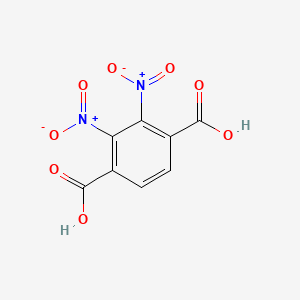
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

